molecular formula C9H8BrF2N B2664793 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline CAS No. 1598098-34-0

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2664793
CAS No.: 1598098-34-0
M. Wt: 248.071
InChI Key: DLVDKNQYMLWUQQ-UHFFFAOYSA-N
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Description

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H8BrF2N . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, such as this compound, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.07 Da . It has a high GI absorption and is BBB permeant. It is also a CYP1A2 and CYP2D6 inhibitor .

Scientific Research Applications

Synthesis and Chemical Properties

  • The Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, indicating the utility of bromoquinoline derivatives in developing bidentate and tridentate ligands with potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).
  • Efficient and selective synthesis techniques for quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, have been developed, showcasing the compound's relevance in organic synthesis and the potential for creating novel materials or therapeutic agents (Şahin et al., 2008).

Applications in Material Science

  • Novel synthesis methods for 6-bromo-1,2,3,4-tetrahydroquinoline derivatives have been explored for their potential use in creating fluorescent brightening agents, indicating the compound's utility in developing materials with enhanced optical properties (Rangnekar & Shenoy, 1987).
  • The synthesis and characterization of brominated hydroxyquinoline as a photolabile protecting group highlight its potential in biological research, offering a tool for controlling the release of bioactive compounds in a spatial and temporal manner (Fedoryak & Dore, 2002).

Chemical Engineering and Process Optimization

  • Introducing a telescoping process for the synthesis of a key intermediate in drug discoveries demonstrates the importance of process optimization in pharmaceutical manufacturing, potentially reducing costs and improving efficiency (Nishimura & Saitoh, 2016).

Properties

IUPAC Name

5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDKNQYMLWUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2Br)F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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